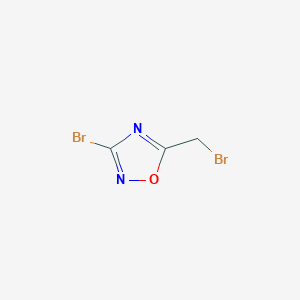

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole

Beschreibung

BenchChem offers high-quality 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-5-(bromomethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2O/c4-1-2-6-3(5)7-8-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKMZSDPRBTXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NO1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616220 | |

| Record name | 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121562-13-8 | |

| Record name | 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the specific compound 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is limited. The information presented herein is a combination of data predicted through computational models and experimental data from closely related analogs, supplemented with established principles of organic and medicinal chemistry. This guide aims to provide a comprehensive overview for research and development purposes.

Introduction

The 1,2,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for esters and amides.[1][2] Its derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The subject of this guide, 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole, is a bifunctionalized derivative with two reactive bromine atoms, suggesting its potential as a versatile building block in the synthesis of more complex molecules and as a candidate for covalent drug design. Understanding its physicochemical properties is crucial for its application in drug discovery and development.

Molecular Structure and Properties

The core structure of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole consists of a five-membered 1,2,4-oxadiazole ring substituted with a bromine atom at the 3-position and a bromomethyl group at the 5-position.

Table 1: Predicted Physicochemical Properties of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole

| Property | Predicted Value | Notes |

| Molecular Formula | C₃H₂Br₂N₂O | - |

| Molecular Weight | 257.87 g/mol | - |

| Boiling Point | ~220.3 ± 33.0 °C | Predicted for a similar structure, 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole.[5] |

| Density | ~1.560 ± 0.06 g/cm³ | Predicted for a similar structure, 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole.[5] |

| LogP | - | Data not available. Expected to be lipophilic due to the presence of two bromine atoms. |

| pKa | - | Data not available. The 1,2,4-oxadiazole ring is weakly basic. |

| Solubility | - | Expected to have low water solubility. 1,2,4-oxadiazoles generally exhibit lower water solubility compared to their 1,3,4-oxadiazole isomers.[6] |

Table 2: Experimental and Predicted Properties of Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | LogP |

| 3-Bromo-5-methyl-1,2,4-oxadiazole | C₃H₃BrN₂O | 162.97 | 166.71 (Predicted)[7] | 1.56 (Predicted)[7] | 1.6 (Computed)[8] |

| 3-Bromo-5-phenyl-1,2,4-oxadiazole | C₈H₅BrN₂O | 225.04 | - | - | - |

| 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole | C₆H₇BrN₂O | 203.04 | 231.61 (Predicted)[9] | 1.41 (Predicted)[9] | - |

Synthesis and Experimental Protocols

While a specific protocol for 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is not detailed in the literature, a plausible synthetic route can be designed based on well-established methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. The most common approach involves the cyclization of an O-acyl amidoxime intermediate, which is formed from an amidoxime and a carboxylic acid derivative.[2][10]

Proposed Synthetic Protocol

A potential synthesis could start from bromoacetonitrile and hydroxylamine to form the bromoacetamidoxime intermediate. This intermediate can then be reacted with bromoacetyl chloride, followed by cyclodehydration to yield the target compound.

Step 1: Synthesis of Bromoacetamidoxime

-

To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), add a base such as sodium carbonate or pyridine.

-

Add bromoacetonitrile dropwise to the reaction mixture at room temperature.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the resulting bromoacetamidoxime by recrystallization or column chromatography.

Step 2: Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole

-

Dissolve the bromoacetamidoxime in an aprotic solvent like dichloromethane or THF.

-

Cool the solution in an ice bath and add a base, such as pyridine or triethylamine.

-

Add bromoacetyl chloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The intermediate O-acylamidoxime can be isolated or the reaction can proceed directly to cyclization.

-

For cyclization, the reaction mixture can be heated under reflux, or a dehydrating agent can be added.

-

After completion of the reaction, quench with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.

Reactivity and Stability

The 1,2,4-oxadiazole ring is characterized by low aromaticity and a relatively weak O-N bond, which makes it susceptible to rearrangement reactions under thermal or photochemical conditions.[6][11] The presence of two bromine atoms in 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole introduces two reactive sites.

-

Bromine at C3: The bromine atom attached directly to the oxadiazole ring is susceptible to nucleophilic aromatic substitution, although this may require harsh conditions.

-

Bromomethyl Group at C5: The bromine in the bromomethyl group is a good leaving group and is expected to be highly reactive towards nucleophiles in Sₙ2 reactions. This allows for the facile introduction of a wide variety of functional groups at this position.

The stability of the 1,2,4-oxadiazole ring is generally considered to be moderate. It is more stable than the 1,2,3-oxadiazole isomer but less stable than the 1,3,4-oxadiazole isomer.[12] The ring can undergo cleavage under certain conditions, such as in the presence of strong bases.[6]

Potential Biological and Pharmacological Relevance

While there is no specific biological data for 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole, the 1,2,4-oxadiazole scaffold is present in numerous biologically active compounds.[1][3] Derivatives have been reported to exhibit a range of pharmacological activities, including:

-

Antiviral Properties [1]

The presence of the reactive bromomethyl group makes this compound a potential candidate for the development of covalent inhibitors, which can form a permanent bond with their biological target, leading to enhanced potency and duration of action.

Conclusion

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is a promising, yet underexplored, chemical entity. Its predicted physicochemical properties and the known reactivity of its functional groups suggest its utility as a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The dual reactivity of the two bromine atoms offers a platform for the development of diverse chemical libraries. Further experimental investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully elucidate its potential.

References

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(4-(broMoMethyl)-3-fluorophenyl)-1,2,4-oxadiazole CAS#: 1311265-74-3 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. 3-Bromo-5-methyl-1,2,4-oxadiazole | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole (1359822-65-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. mdpi.com [mdpi.com]

- 11. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]

- 12. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 13. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Buy 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole [smolecule.com]

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is a halogenated heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring two reactive bromine atoms at different positions on the molecule, makes it a versatile building block for the synthesis of more complex molecular architectures. The 1,2,4-oxadiazole ring itself is a known bioisostere for ester and amide functionalities, capable of participating in hydrogen bonding and enhancing the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole in drug development.

Chemical and Physical Properties

The fundamental properties of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 121562-13-8 | [1] |

| Molecular Formula | C₃H₂Br₂N₂O | [2][3] |

| Molecular Weight | 241.87 g/mol | [2][3] |

| Appearance | White Solid | [2] |

| Predicted Boiling Point | 273.2 ± 42.0 °C | [2] |

| Predicted Flash Point | 119.0 ± 27.9 °C | [2] |

| Predicted Density | 2.317 ± 0.06 g/cm³ | [2] |

| Predicted Refractive Index | 1.587 | [2] |

Molecular Structure

The molecular structure of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole consists of a central five-membered 1,2,4-oxadiazole ring. A bromine atom is attached to the carbon at position 3, and a bromomethyl group (-CH₂Br) is attached to the carbon at position 5.

SMILES: BrC1=NOC(CBr)=N1

Synthesis and Experimental Protocols

General Synthetic Approach for 1,2,4-Oxadiazole Ring Formation

A plausible synthetic pathway for 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole would likely involve the reaction of a bromo-substituted amidoxime with a bromo-activated acylating agent, followed by cyclodehydration.

Caption: General workflow for the synthesis of 1,2,4-oxadiazole derivatives.

Exemplary Experimental Protocol (Adapted from similar syntheses)

The following is a generalized protocol that could be adapted for the synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. This protocol is based on methods used for the synthesis of other substituted 1,2,4-oxadiazoles and should be optimized for the specific target molecule.

Materials:

-

Bromoacetamidoxime (starting material)

-

Bromoacetyl bromide or bromoacetic anhydride (acylating agent)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Dehydrating agent (e.g., Phosphorus oxychloride, Thionyl chloride)

Procedure:

-

Acylation:

-

Dissolve bromoacetamidoxime in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add the base dropwise to the solution.

-

Slowly add an equimolar amount of the acylating agent (bromoacetyl bromide or bromoacetic anhydride) to the cooled solution while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

The intermediate O-acylamidoxime may be isolated at this stage by quenching the reaction with water and extracting with an organic solvent.

-

-

Cyclodehydration:

-

To the solution containing the O-acylamidoxime intermediate, add the dehydrating agent dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for several hours until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.

-

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Development

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole serves as a valuable intermediate in the synthesis of a variety of biologically active molecules. The two bromine atoms provide orthogonal reactivity, allowing for sequential functionalization. The bromomethyl group is a good electrophile for substitution reactions with nucleophiles such as amines, thiols, and alcohols, while the bromo group on the oxadiazole ring can participate in cross-coupling reactions.

The 1,2,4-oxadiazole scaffold is a key feature in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of this heterocycle can improve a compound's metabolic stability and oral bioavailability.

Logical Flow of Application in Medicinal Chemistry

The following diagram illustrates the logical workflow of how 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is utilized as a building block in the synthesis of potential drug candidates.

Caption: Workflow illustrating the use of the title compound in medicinal chemistry.

Conclusion

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is a key synthetic intermediate with significant potential in the development of new therapeutic agents. Its unique structure allows for diverse chemical modifications, leading to the generation of large libraries of compounds for biological screening. While specific biological data for the title compound itself is scarce, its utility as a building block for pharmacologically active molecules is evident from the broad spectrum of activities reported for other 1,2,4-oxadiazole derivatives. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-oxadiazole ring is a key structural motif in medicinal chemistry, valued for its role as a bioisostere for esters and amides, which enhances metabolic stability. This heterocycle is found in a range of biologically active compounds. The introduction of reactive functional groups, such as a bromine atom and a bromomethyl group, to the oxadiazole core, as in 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole, creates a versatile synthetic intermediate. These reactive sites allow for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions, making it a valuable building block in the synthesis of novel chemical entities for drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. These predictions are derived from the analysis of its structural isomers and related oxadiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.6 - 4.8 | Singlet | 2H | -CH₂Br |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | C5 (carbon of the oxadiazole ring attached to -CH₂Br) |

| ~ 155 - 160 | C3 (carbon of the oxadiazole ring attached to Br) |

| ~ 20 - 25 | -CH₂Br |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1600 - 1620 | Medium-Strong | C=N stretching (oxadiazole ring) |

| ~ 1400 - 1450 | Medium | C-H bending (-CH₂-) |

| ~ 1200 - 1250 | Strong | C-O-C stretching (oxadiazole ring) |

| ~ 650 - 700 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| [M]⁺ | Isotopic pattern | Molecular ion |

| [M+2]⁺ | Isotopic pattern | Molecular ion with one ⁸¹Br |

| [M+4]⁺ | Isotopic pattern | Molecular ion with two ⁸¹Br |

| [M-Br]⁺ | Variable | Fragment ion |

| [M-CH₂Br]⁺ | Variable | Fragment ion |

The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole involves a two-step process starting from the commercially available 3-Bromo-5-methyl-1,2,4-oxadiazole. The key transformation is the bromination of the methyl group.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.

Experimental Protocol: Free Radical Bromination

This protocol describes the synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole from 3-Bromo-5-methyl-1,2,4-oxadiazole via a Wohl-Ziegler reaction.

Materials:

-

3-Bromo-5-methyl-1,2,4-oxadiazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Benzoyl Peroxide (BPO) (0.05 eq, radical initiator)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

A solution of 3-Bromo-5-methyl-1,2,4-oxadiazole in anhydrous CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide and a catalytic amount of benzoyl peroxide are added to the solution.

-

The reaction mixture is heated to reflux (approximately 77°C) and irradiated with a heat lamp to facilitate the initiation of the radical reaction.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

-

The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.

Spectroscopic Analysis Protocol

¹H and ¹³C NMR:

-

The purified compound is dissolved in deuterated chloroform (CDCl₃).

-

¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry:

-

Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole represents a highly functionalized and versatile building block for synthetic and medicinal chemistry. While experimental data is scarce, this guide provides a predictive spectroscopic profile and a robust synthetic protocol to facilitate its preparation and use in research. The dual reactivity of the bromo and bromomethyl substituents offers a platform for the development of diverse molecular architectures for various applications, including the synthesis of potential therapeutic agents. Researchers are advised to use the information in this guide as a starting point and to confirm all findings through rigorous experimentation.

The 1,2,4-Oxadiazole Core: A Technical Guide to its Reactivity and Stability for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for amide and ester functionalities, have made it an attractive component in the design of novel therapeutics. This technical guide provides an in-depth analysis of the reactivity and stability of the 1,2,4-oxadiazole core, offering valuable insights for its effective utilization in drug discovery and development programs.

Physicochemical Properties of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is a planar, aromatic system, though it possesses a relatively low level of aromaticity. This, coupled with the inherent weakness of the N-O bond, dictates its chemical reactivity and stability. The ring is generally stable under physiological conditions but can be susceptible to degradation under strongly acidic or basic environments.

| Property | Value/Range | Notes |

| pKa | The pKa of unsubstituted 1,2,4-oxadiazole is not well-documented due to its instability. Substituted derivatives exhibit a range of pKa values depending on the nature of the substituents. | The nitrogen atoms in the ring are weakly basic. |

| Bond Lengths (Å) | O1-N2: ~1.42, N2-C3: ~1.30, C3-N4: ~1.39, N4-C5: ~1.29, C5-O1: ~1.35 | These values can vary slightly with substitution. |

| Bond Dissociation Energy (kcal/mol) | The N-O bond is the weakest in the ring, with a calculated dissociation energy significantly lower than the C-N and C-O bonds. | This inherent weakness is a key factor in the ring's reactivity, particularly in rearrangement reactions. |

| LogP | Varies widely based on substituents. The unsubstituted ring is relatively polar. | Lipophilicity can be tuned by appropriate substitution at the C3 and C5 positions. |

| Hydrogen Bond Acceptors | The nitrogen atoms can act as hydrogen bond acceptors. | This property is crucial for its role as a bioisostere of amides and esters. |

Reactivity of the 1,2,4-Oxadiazole Ring

The reactivity of the 1,2,4-oxadiazole ring is characterized by its susceptibility to both ring-opening reactions and various rearrangements, as well as its ability to undergo substitution at the carbon atoms.

Ring Opening Reactions

The 1,2,4-oxadiazole ring can be cleaved under various conditions, including reductive, acidic, and basic environments. Reductive cleavage of the weak N-O bond is a common metabolic pathway for drugs containing this moiety.[1] Acid- or base-catalyzed hydrolysis can also lead to ring opening, typically initiated by nucleophilic attack at the C3 or C5 positions.

Rearrangement Reactions

The 1,2,4-oxadiazole ring is prone to several important rearrangement reactions, which can be induced thermally or photochemically.

-

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement of 3-acylamino-1,2,4-oxadiazoles to other heterocyclic systems. The reaction proceeds through a monocyclic transition state and is influenced by the nature of the substituents and the reaction conditions.[2][3]

-

Photochemical Rearrangements: Upon UV irradiation, 1,2,4-oxadiazoles can undergo rearrangement to other isomers, such as 1,3,4-oxadiazoles or isoxazoles.[2] Theoretical studies suggest that these rearrangements often proceed through conical intersections and can be highly efficient.[4][5]

The following diagram illustrates a generalized workflow for investigating these rearrangement reactions.

Caption: Experimental workflow for rearrangement studies.

Stability of the 1,2,4-Oxadiazole Ring System

The stability of the 1,2,4-oxadiazole ring is a critical consideration in drug design and development. While generally stable, its susceptibility to degradation under certain conditions necessitates careful formulation and storage.

pH-Dependent Stability

The degradation of 1,2,4-oxadiazole-containing compounds is often pH-dependent. Both acidic and basic conditions can promote hydrolysis and ring cleavage. The rate of degradation is influenced by the nature and position of substituents on the ring.

| Condition | Degradation Pathway |

| Acidic (pH < 3) | Protonation of a ring nitrogen can activate the ring towards nucleophilic attack by water, leading to ring opening. |

| Neutral (pH 6-8) | Generally stable under neutral pH conditions. |

| Basic (pH > 9) | Nucleophilic attack of hydroxide ions at C3 or C5 can initiate ring cleavage. |

Metabolic Stability

The 1,2,4-oxadiazole ring can undergo metabolic degradation, primarily through reductive cleavage of the N-O bond. This metabolic vulnerability can be modulated by the introduction of appropriate substituents that sterically hinder or electronically deactivate the ring.

Experimental Protocols

General One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids[6]

This procedure describes a general and efficient one-pot method for the synthesis of a wide range of 3,5-disubstituted 1,2,4-oxadiazoles.

Materials:

-

Amidoxime (1.0 mmol)

-

Carboxylic acid (1.0 mmol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol)

-

1-Hydroxy-7-azabenzotriazole (HOAt) (20 wt% solution in DMF, 0.7 mL)

-

Triethylamine (TEA) (1.0 mmol)

-

Chloroform

-

Water

Procedure:

-

In a sealed vial, combine the amidoxime (1.0 mmol), carboxylic acid (1.0 mmol), EDC (1.5 mmol), and HOAt solution (0.7 mL).

-

Shake the mixture at room temperature for 24 hours.

-

Add triethylamine (1.0 mmol) to the reaction mixture.

-

Heat the vial at 100 °C for 3 hours to effect cyclodehydration.

-

After cooling to room temperature, add water (3 mL) to the reaction mixture.

-

Extract the aqueous layer with chloroform (3 x 10 mL).

-

Combine the organic layers, wash with water (3 x 10 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

The following diagram outlines the key steps in this synthetic protocol.

Caption: One-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Role in Signaling Pathways

The 1,2,4-oxadiazole scaffold has been incorporated into molecules targeting a variety of signaling pathways implicated in disease.

Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of many diseases, and the NF-κB signaling pathway is a key regulator of the inflammatory response. Several 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of this pathway.[1] These compounds often act by inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.

The diagram below illustrates the mechanism of NF-κB inhibition by a representative 1,2,4-oxadiazole derivative.

Caption: Inhibition of the NF-κB pathway by a 1,2,4-oxadiazole derivative.

Modulation of the Kappa Opioid Receptor Signaling

The kappa opioid receptor (KOR) is a G protein-coupled receptor involved in pain, mood, and addiction.[6] Certain 1,2,4-oxadiazole-containing compounds have been developed as selective KOR agonists. Upon binding, these agonists activate the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit then inhibits adenylyl cyclase, reducing intracellular cAMP levels. This signaling cascade ultimately results in the modulation of neuronal excitability.

The following diagram depicts the activation of the KOR signaling pathway by a 1,2,4-oxadiazole agonist.

Caption: Activation of the KOR signaling pathway by a 1,2,4-oxadiazole agonist.

Conclusion

The 1,2,4-oxadiazole ring system offers a versatile and valuable platform for the design of novel drug candidates. A thorough understanding of its reactivity, stability, and potential metabolic pathways is essential for its successful application in medicinal chemistry. This technical guide has provided a comprehensive overview of these key aspects, including detailed experimental protocols and visualizations of its role in important signaling pathways. By leveraging this knowledge, researchers can more effectively harness the potential of the 1,2,4-oxadiazole core to develop innovative and effective therapeutics.

References

- 1. rjptonline.org [rjptonline.org]

- 2. soc.chim.it [soc.chim.it]

- 3. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. Model study of the photochemical rearrangement pathways of 1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Model Study of the Photochemical Rearrangement Pathways of 1,2,4‐Oxadiazole [ouci.dntb.gov.ua]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of Brominated Oxadiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of medicinal chemistry has seen a significant rise in the exploration of heterocyclic compounds, with brominated oxadiazoles emerging as a class of molecules with considerable therapeutic promise. Their unique structural motifs and biological activities have positioned them as valuable scaffolds in drug discovery programs. However, the synthesis, handling, and storage of these novel compounds necessitate a thorough understanding of their potential hazards and the implementation of robust safety protocols. This technical guide provides a comprehensive overview of the safety, handling, and storage considerations for brominated oxadiazole compounds, integrating quantitative toxicity data, detailed experimental protocols, and visual workflows to ensure a safe and efficient research environment.

Section 1: Safety and Hazard Communication

The safe handling of brominated oxadiazole compounds begins with a clear understanding of their potential hazards. Safety Data Sheets (SDS) for specific analogues provide critical information on their toxicological and physical properties.

Hazard Identification and Classification

Brominated oxadiazole derivatives can present a range of hazards, from moderate to severe, depending on their specific substitution patterns. For instance, 5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole is classified as a substance that is harmful if swallowed and causes severe skin burns and eye damage[1]. Similarly, 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole is categorized as harmful if swallowed, and causes skin and eye irritation, and may cause respiratory irritation.

Table 1: Hazard Classification for Selected Brominated Oxadiazole Compounds

| Compound Name | CAS Number | Hazard Statements | Signal Word |

| 5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole[1] | 892501-91-6 | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | Danger |

| 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole | 375857-64-0 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning |

Precautionary Measures and Personal Protective Equipment (PPE)

Given the potential for skin and eye damage, as well as respiratory irritation, strict adherence to precautionary measures is paramount. All work with brominated oxadiazole compounds should be conducted in a well-ventilated chemical fume hood[1].

Recommended Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield[1].

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Ensure that gloves are inspected before use and changed frequently.

-

Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used[2].

Section 2: Handling and Storage Protocols

Proper handling and storage procedures are essential to maintain the integrity of the compounds and to prevent accidental exposure.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing[1].

-

Avoid ingestion and inhalation.

-

Handle in accordance with good industrial hygiene and safety practices[1].

-

Wash hands thoroughly after handling and before breaks[1].

Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place[1].

-

Store in a designated corrosives area where applicable[1].

-

Keep away from incompatible materials such as strong oxidizing agents[2].

Section 3: Toxicology and Exposure Management

Understanding the toxicological profile of brominated oxadiazole compounds is crucial for risk assessment and for planning appropriate emergency responses.

Acute and Sub-acute Toxicity Data

A recent study evaluated the acute and sub-acute toxicity of a 1,3,4-bromo-oxadiazole derivative in rats, following OECD Guidelines 425 and 407, respectively[3].

Table 2: Acute Oral Toxicity of a Brominated Oxadiazole Derivative[3]

| Compound | Test Species | Guideline | Dose | Result |

| 1,3,4-Bromo-oxadiazole derivative | Rat | OECD 425 | 2000 mg/kg (single high dose) | LD50 > 2000 mg/kg. No significant signs of toxicity observed. |

In the sub-acute study, the same brominated oxadiazole derivative was administered to rats for 28 days at doses of 1.25, 2.5, 5, and 10 mg/kg. No organ or systemic toxicity was observed at these repeated doses[3].

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[1].

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists[1].

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1].

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2].

Section 4: Experimental Protocols

Detailed and standardized protocols are essential for both the safe synthesis and the toxicological evaluation of brominated oxadiazole compounds.

General Synthesis and Purification Protocol

The synthesis of brominated oxadiazole derivatives often involves the cyclization of a corresponding precursor. A general workflow is outlined below.

Caption: General workflow for the synthesis and purification of brominated oxadiazole compounds.

Acute Oral Toxicity Testing (OECD Guideline 425)

This protocol, known as the Up-and-Down Procedure, is used to determine the LD50 of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats) are used.

-

Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days prior to the study.

-

Dose Administration: A single animal is dosed with the test substance. The starting dose is selected based on available information. Subsequent animals are dosed at higher or lower levels depending on the outcome (survival or death) of the previously dosed animal.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

LD50 Calculation: The LD50 is calculated using a maximum likelihood method.

Caption: Workflow for acute oral toxicity testing (OECD 425).

Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

This study provides information on the potential health hazards from repeated exposure to a substance.

Methodology:

-

Animal Groups: At least three dose groups and a control group of rodents are used, with an equal number of males and females in each group.

-

Dose Administration: The test substance is administered orally on a daily basis for 28 days.

-

Observations: Daily clinical observations are made. Body weight and food/water consumption are measured weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

-

Pathology: A full necropsy is performed on all animals, and organs are weighed. Histopathological examination of selected organs is conducted.

Section 5: Biological Activity and Signaling Pathways

Brominated oxadiazoles often exhibit their biological effects by interacting with specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anticancer Mechanisms

Several oxadiazole derivatives have been shown to exert anticancer effects through the inhibition of key enzymes and signaling pathways involved in tumor growth and survival.

Caption: Potential anticancer signaling pathways targeted by brominated oxadiazoles.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of some oxadiazole derivatives are attributed to their ability to modulate inflammatory pathways, such as the NF-κB signaling cascade.

Section 6: Hazard Identification and Risk Assessment Workflow

A systematic approach to hazard identification and risk assessment is essential when working with novel compounds like brominated oxadiazoles.

Caption: A logical workflow for hazard identification and risk assessment in the laboratory.

This in-depth guide provides a foundational framework for the safe handling, storage, and investigation of brominated oxadiazole compounds. As research in this area continues to evolve, it is imperative for all personnel to stay informed of new safety data and to consistently apply best practices in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and a plausible synthetic pathway for the preparation of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the formation of a key intermediate, 3-Bromo-5-methyl-1,2,4-oxadiazole, followed by the selective bromination of the methyl group.

I. Synthetic Strategy Overview

The synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is strategically divided into two main stages:

-

Formation of the 1,2,4-Oxadiazole Ring: This core transformation involves the construction of the 3-Bromo-5-methyl-1,2,4-oxadiazole scaffold. A reliable method for this is the cyclization of an O-acylamidoxime intermediate, formed from the reaction of an amidoxime with an acylating agent. To incorporate the bromine atom at the 3-position, bromoacetamidoxime is proposed as a key starting material.

-

Side-Chain Functionalization: The second stage focuses on the selective bromination of the methyl group at the 5-position of the oxadiazole ring. This is achieved through a free-radical bromination reaction, a well-established method for the functionalization of benzylic-like positions.

This two-stage approach allows for the controlled introduction of the desired functionalities onto the 1,2,4-oxadiazole core.

II. Experimental Protocols

Stage 1: Synthesis of 3-Bromo-5-methyl-1,2,4-oxadiazole

This stage involves two sequential steps: the preparation of bromoacetamidoxime and its subsequent reaction with an acetylating agent followed by cyclization.

Step 1a: Synthesis of Bromoacetamidoxime

The synthesis of the crucial bromoacetamidoxime intermediate can be approached from bromoacetonitrile.

-

Reaction: Bromoacetonitrile is reacted with hydroxylamine in the presence of a base.

-

Reagents and Solvents:

-

Bromoacetonitrile

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate or Sodium carbonate

-

Ethanol/Water mixture

-

-

Protocol:

-

Dissolve hydroxylamine hydrochloride and sodium bicarbonate in an ethanol/water mixture.

-

Add bromoacetonitrile dropwise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield bromoacetamidoxime.

-

Step 1b: Synthesis of 3-Bromo-5-methyl-1,2,4-oxadiazole

The prepared bromoacetamidoxime is then acylated and cyclized to form the 1,2,4-oxadiazole ring.

-

Reaction: Bromoacetamidoxime is reacted with acetic anhydride. The resulting O-acylamidoxime intermediate undergoes thermal or base-catalyzed cyclodehydration.

-

Reagents and Solvents:

-

Bromoacetamidoxime

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent) or a high-boiling point solvent like xylene for thermal cyclization.

-

-

Protocol:

-

Dissolve bromoacetamidoxime in pyridine.

-

Add acetic anhydride dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 3-Bromo-5-methyl-1,2,4-oxadiazole.

-

Quantitative Data for Stage 1 (Representative)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Bromoacetamidoxime | C₂H₅BrN₂O | 152.98 | 60-75 | N/A (often used crude) |

| 3-Bromo-5-methyl-1,2,4-oxadiazole | C₃H₃BrN₂O | 162.97 | 70-85 | 45-48 |

Stage 2: Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole

This final stage introduces the second bromine atom onto the methyl group.

-

Reaction: Free-radical bromination of the methyl group of 3-Bromo-5-methyl-1,2,4-oxadiazole using N-Bromosuccinimide (NBS).

-

Reagents and Solvents:

-

3-Bromo-5-methyl-1,2,4-oxadiazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (as solvent)

-

-

Protocol:

-

Dissolve 3-Bromo-5-methyl-1,2,4-oxadiazole in carbon tetrachloride.

-

Add N-Bromosuccinimide and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.

-

Quantitative Data for Stage 2 (Representative)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole | C₃H₂Br₂N₂O | 241.87 | 50-70 | 98-101 |

III. Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthetic process.

Caption: Synthetic workflow for 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.

Caption: Detailed reaction scheme for the synthesis.

IV. Safety Considerations

-

Bromoacetonitrile: Is a lachrymator and is toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetic Anhydride and Pyridine: Are corrosive and have strong odors. Handle in a fume hood.

-

N-Bromosuccinimide (NBS): Is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes.

-

Carbon Tetrachloride: Is a toxic and environmentally hazardous solvent. Use in a closed system and handle with extreme care. Consider substituting with a safer alternative like acetonitrile if possible.

-

UV Radiation: Protect skin and eyes from exposure to UV light during the initiation of the radical reaction.

This technical guide provides a robust framework for the synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Researchers should adapt and optimize the described protocols based on their laboratory conditions and available analytical instrumentation. Careful monitoring of each reaction step is crucial for achieving high yields and purity of the final product.

The Synthesis of 1,2,4-Oxadiazoles: A Journey from Discovery to Modern Methodologies

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and history of 1,2,4-oxadiazole synthesis.

The 1,2,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a significant scaffold in medicinal chemistry and drug discovery.[1][2] Its unique bioisosteric properties, allowing it to act as a metabolically stable analog of ester and amide functionalities, have propelled its exploration in the development of a wide array of therapeutic agents.[3] This technical guide delves into the historical discovery of this important heterocycle and traces the evolution of its synthesis from the classical methods of the late 19th century to the sophisticated and efficient protocols of the modern era.

The Dawn of a Heterocycle: Tiemann and Krüger's Discovery

The journey of the 1,2,4-oxadiazole began in 1884 when German chemists Ferdinand Tiemann and P. Krüger first reported its synthesis.[1][4] Initially, they classified the novel compound as an "azoxime."[1] Their pioneering work laid the foundation for what would become a cornerstone in heterocyclic chemistry. The classical synthesis developed by Tiemann and Krüger involved the reaction of an amidoxime with an acyl chloride.[1][5] This method, while foundational, often suffered from drawbacks such as low yields, long reaction times (6-12 hours), and challenging purification processes due to the formation of byproducts.[5]

Classical Synthetic Routes: The Two Main Pillars

For many years, the synthesis of 1,2,4-oxadiazoles was dominated by two principal strategies: the amidoxime route, a [4+1] cycloaddition, and the 1,3-dipolar cycloaddition, a [3+2] approach.

The Amidoxime Route ([4+1] Cycloaddition)

This approach, stemming from Tiemann and Krüger's original work, involves the reaction of an amidoxime with a carboxylic acid or its derivative.[4] In this pathway, four atoms of the final ring are contributed by the amidoxime, and one atom comes from the carboxylic acid derivative.[4] The reaction proceeds through an O-acylamidoxime intermediate, which can sometimes be isolated before the final cyclization step.[4]

1,3-Dipolar Cycloaddition ([3+2] Cycloaddition)

The second major classical route is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1][4] In this [3+2] reaction, three atoms are contributed by the nitrile oxide and two by the nitrile to form the heterocyclic ring.[4] A notable aspect of this method is that the substituent from the starting nitrile ends up at the C5 position of the 1,2,4-oxadiazole ring.[4]

Modern Synthetic Methodologies: A New Era of Efficiency

While the classical methods are still relevant, the last few decades have witnessed the development of numerous modern synthetic protocols that offer significant advantages in terms of efficiency, yield, reaction conditions, and substrate scope.

One-Pot Syntheses

A significant advancement has been the development of one-pot procedures that avoid the isolation of intermediates. In 2017, Baykov and colleagues reported the first one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature.[1] This method utilizes a superbase medium of NaOH/DMSO to facilitate the reaction between amidoximes and carboxylic acid esters.[1] While this approach allows for simple purification, it can require long reaction times (4–24 hours) and results in variable yields (11–90%).[1]

Activation with Vilsmeier Reagent

Another efficient one-pot synthesis involves the use of the Vilsmeier reagent to activate the carboxylic acid group for reaction with an amidoxime.[1] This method is lauded for its good to excellent yields (61–93%), simple purification, and the use of readily available starting materials.[1]

Tandem and Catalytic Reactions

More recent innovations include tandem reactions and the use of novel catalysts. For instance, a method utilizing gem-dibromomethylarenes reacting with amidoximes provides excellent yields (around 90%).[1] Another approach involves a tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like TfOH, which boasts short reaction times (10 minutes) and excellent yields (around 90%), though the use of a superacid limits the substrate scope.[1] The use of tetrabutylammonium fluoride (TBAF) as a catalyst has also been shown to improve the efficacy of the reaction between amidoximes and acyl chlorides.[1][2]

Microwave-Assisted Synthesis

The application of microwave irradiation (MWI) has been shown to accelerate the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters, often in the presence of catalysts like NH4F/Al2O3 or K2CO3.[1] This technique significantly reduces reaction times compared to conventional heating.

Quantitative Data Summary

The following tables summarize the quantitative data for various synthetic methods for 1,2,4-oxadiazoles based on available literature.

Table 1: Comparison of Key Synthetic Methods for 1,2,4-Oxadiazoles

| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield | Notes |

| Classical Tiemann & Krüger | Amidoxime, Acyl Chloride | Heating | 6–12 h | Low | Difficult purification, byproduct formation.[5] |

| Baykov et al. One-Pot | Amidoxime, Carboxylic Acid Ester | NaOH/DMSO (superbase) | 4–24 h | 11–90% | Room temperature, simple purification.[1] |

| Vilsmeier Reagent One-Pot | Amidoxime, Carboxylic Acid | Vilsmeier Reagent | Not Specified | 61–93% | Good to excellent yields, simple purification.[1] |

| gem-Dibromomethylarenes | Amidoxime, gem-Dibromomethylarene | Not Specified | Not Specified | ~90% | Excellent yields, accessible starting materials.[1] |

| Tandem Nitroalkene Reaction | Nitroalkene, Arene, Nitrile | TfOH (superacid) | 10 min | ~90% | Very short reaction time, limited by superacid use.[1] |

Detailed Experimental Protocols

The following are representative experimental protocols for key synthetic methods.

Protocol 1: Classical Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazole (Tiemann & Krüger Method)

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted amidoxime in pyridine at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add the substituted acyl chloride to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via Superbase Catalysis (Baykov et al. Method)

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

-

Sodium Hydroxide (NaOH), powdered (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of the substituted amidoxime and powdered NaOH in DMSO, add the carboxylic acid ester at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

The resulting crude product can be purified by crystallization or column chromatography to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.

Conclusion

The synthesis of the 1,2,4-oxadiazole ring has evolved significantly since its discovery in 1884. From the classical, often arduous methods of Tiemann and Krüger, the field has progressed to highly efficient, one-pot, and catalytically driven processes. These modern methodologies not only provide higher yields and shorter reaction times but also allow for greater functional group tolerance, expanding the chemical space available for drug discovery. The continued development of novel synthetic routes for this valuable heterocycle will undoubtedly fuel further advancements in medicinal chemistry and the creation of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole as a Covalent Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is a versatile chemical entity that holds significant promise as a covalent chemical probe for target identification and validation in drug discovery. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore present in numerous biologically active compounds, including enzyme inhibitors and receptor modulators.[1][2] The presence of a highly reactive bromomethyl group at the C5 position and a bromo substituent at the C3 position makes this molecule particularly suitable for covalent labeling of proteins.[3]

The bromomethyl group can act as an electrophile, reacting with nucleophilic amino acid residues such as cysteine, histidine, and lysine to form a stable covalent bond.[3][4] This property allows for the irreversible labeling of protein targets, which is a powerful strategy in chemical biology for:

-

Target Identification and Validation: Uncovering the molecular targets of bioactive small molecules.

-

Activity-Based Protein Profiling (ABPP): Assessing the engagement of a probe with its target in a complex biological system.

-

Mechanism of Action Studies: Elucidating how a compound exerts its biological effect.

These application notes provide an overview of the potential uses of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole as a chemical probe and offer detailed protocols for its application in target identification studies.

Mechanism of Action: Covalent Target Engagement

The primary mechanism of action for 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole as a chemical probe is the covalent modification of nucleophilic residues on target proteins. The bromomethyl group serves as a reactive "warhead" that is susceptible to nucleophilic attack by amino acid side chains.

Caption: Covalent modification of a protein target.

Application: Target Identification via Activity-Based Protein Profiling (ABPP)

A primary application of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is in competitive ABPP experiments to identify the cellular targets of a series of related 1,2,4-oxadiazole-based compounds. In this workflow, the probe competes with a test compound for binding to the target protein in a cellular lysate or in live cells. Subsequent analysis by mass spectrometry can identify proteins that are differentially labeled by the probe in the presence and absence of the competitor.

Hypothetical Data Presentation

The following tables present hypothetical data for a series of 1,2,4-oxadiazole analogs to illustrate how quantitative data would be summarized.

Table 1: Inhibitory Activity of 1,2,4-Oxadiazole Analogs against a Cancer Cell Line (e.g., MCF-7)

| Compound ID | R1 Group | R2 Group | IC50 (µM) |

| Analog-1 | -H | -CH3 | 15.2 |

| Analog-2 | -Cl | -CH3 | 5.8 |

| Analog-3 | -OCH3 | -CH3 | 2.1 |

| Analog-4 | -Cl | -CF3 | 0.9 |

| Probe | -Br | -CH2Br | (For Labeling) |

Table 2: Hypothetical Protein Targets Identified by Competitive ABPP

| Protein ID (Uniprot) | Protein Name | Peptide Sequence Identified | Ratio (Probe alone / Probe + Analog-4) |

| P04637 | Cellular tumor antigen p53 | ...C(mod)VQLWVDSTPPPGTRV... | 8.5 |

| P62258 | 14-3-3 protein beta/alpha | ...YLSEK(mod)T... | 1.2 |

| Q06830 | Heat shock protein HSP 90-alpha | ...IH(mod)N... | 1.5 |

| P11021 | Glutathione S-transferase P | ...C(mod)YS... | 9.2 |

Experimental Protocols

Protocol 1: In Situ Labeling of Cellular Proteins

This protocol describes the labeling of proteins with 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole in live cells.

-

Cell Culture: Plate cells (e.g., MCF-7) in a suitable format (e.g., 10 cm dishes) and grow to 80-90% confluency.

-

Competitor Treatment (for competitive ABPP):

-

Prepare stock solutions of the competitor compound (e.g., Analog-4) and a vehicle control (e.g., DMSO).

-

Treat cells with the competitor compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle for 1-2 hours at 37°C.

-

-

Probe Labeling:

-

Prepare a stock solution of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole in DMSO.

-

Add the probe to the cell culture medium to a final concentration of 10-50 µM.

-

Incubate for 1 hour at 37°C.

-

-

Cell Lysis:

-

Wash the cells twice with cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Collect the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Protocol 2: "Click" Reaction for Reporter Tag Conjugation

This protocol assumes a derivative of the probe containing a terminal alkyne is used for subsequent "click" chemistry. If the primary probe is used, an alkyne-containing analog would be necessary for this step.

-

Prepare "Click" Reagents:

-

Azide-biotin reporter tag (e.g., 10 mM in DMSO).

-

Tris(2-carboxyethyl)phosphine (TCEP) (50 mM in water).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM in DMSO).

-

Copper(II) sulfate (CuSO4) (50 mM in water).

-

-

"Click" Reaction:

-

To 1 mg of protein lysate, add the following in order:

-

Azide-biotin (final concentration 100 µM).

-

TCEP (final concentration 1 mM).

-

TBTA (final concentration 100 µM).

-

CuSO4 (final concentration 1 mM).

-

-

Vortex and incubate at room temperature for 1 hour.

-

Protocol 3: Enrichment and Preparation for Mass Spectrometry

-

Enrichment of Labeled Proteins:

-

Add streptavidin-agarose beads to the "clicked" lysate.

-

Incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.

-

-

Washing:

-

Wash the beads sequentially with:

-

0.5% SDS in PBS (3 times).

-

6 M urea in PBS (3 times).

-

PBS (3 times).

-

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

-

Digest the proteins with trypsin overnight at 37°C.

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the supernatant containing the digested peptides.

-

Desalt the peptides using a C18 StageTip.

-

Elute, dry, and resuspend the peptides in a buffer suitable for LC-MS/MS analysis.

-

Experimental Workflow Visualization

References

- 1. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemical biology tools for protein labelling: insights into cell–cell communication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole as a Versatile Building Block for Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of novel bioactive molecules. The presence of two distinct reactive sites, a bromo substituent at the 3-position and a bromomethyl group at the 5-position, allows for sequential and selective functionalization. This dual reactivity enables the introduction of diverse chemical moieties, making it an attractive scaffold for the development of new therapeutic agents targeting a range of biological pathways. The 1,2,4-oxadiazole core is a known bioisostere for amide and ester functionalities, often conferring improved metabolic stability and pharmacokinetic properties to the resulting molecules.[1][2]

This document provides an overview of the application of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole in the synthesis of a hypothetical potent inhibitor of the NF-κB signaling pathway, designated as "Compound X". The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for various inflammatory diseases.[3]

Reactivity and Synthetic Strategy

The synthetic utility of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole lies in the differential reactivity of its two bromine substituents. The bromomethyl group is highly susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, thiols, and alcohols. This reaction typically proceeds under mild conditions. The bromo group at the 3-position of the 1,2,4-oxadiazole ring is less reactive towards nucleophilic aromatic substitution but is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups at this position.

The general synthetic strategy involves a two-step sequence:

-

Nucleophilic Substitution: Selective substitution of the bromomethyl group with a desired nucleophile.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the bromo group with a boronic acid or ester.

This sequential approach allows for the creation of a diverse library of compounds with distinct functionalities at both the 3- and 5-positions of the 1,2,4-oxadiazole core.

Application Example: Synthesis of Compound X, an NF-κB Pathway Inhibitor

This section details the synthesis and biological evaluation of a hypothetical bioactive molecule, Compound X, derived from 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.

Synthesis of Compound X

The synthesis of Compound X is achieved in two steps as outlined in the workflow below.

Caption: Synthetic workflow for Compound X.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole (Intermediate)

-

Materials:

-

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

To a solution of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole in anhydrous acetonitrile, add potassium carbonate.

-

Add piperidine dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford the desired intermediate.

-

Step 2: Synthesis of 3-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole (Compound X)

-

Materials:

-

3-Bromo-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole (1.0 eq)

-

(4-methoxyphenyl)boronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-Bromo-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole and (4-methoxyphenyl)boronic acid in the Toluene/Ethanol/Water solvent mixture.

-

Add sodium carbonate to the solution.

-

Degas the mixture with argon for 15 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 8 hours under an argon atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield Compound X.

-

Biological Activity Data

The inhibitory activity of Compound X and related analogues on the NF-κB signaling pathway was evaluated using a luciferase reporter assay in LPS-stimulated RAW 264.7 cells. The cytotoxicity was assessed using an MTT assay.

| Compound | R¹ Group (at C3) | R² Group (at C5-methyl) | IC₅₀ (µM) for NF-κB Inhibition | CC₅₀ (µM) in RAW 264.7 cells |

| Compound X | 4-methoxyphenyl | Piperidin-1-yl | 0.25 | > 50 |

| Analogue 1 | Phenyl | Piperidin-1-yl | 1.5 | > 50 |

| Analogue 2 | 4-chlorophenyl | Piperidin-1-yl | 0.8 | 45.2 |

| Analogue 3 | 4-methoxyphenyl | Morpholin-4-yl | 0.75 | > 50 |

| Analogue 4 | 4-methoxyphenyl | Pyrrolidin-1-yl | 0.4 | > 50 |

Signaling Pathway

Compound X exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Compound X is hypothesized to interfere with the phosphorylation of IκB, thereby preventing NF-κB nuclear translocation.[3]

Caption: Inhibition of the NF-κB signaling pathway by Compound X.

Conclusion

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is a versatile and valuable building block for the synthesis of novel bioactive molecules. Its dual reactivity allows for the straightforward introduction of diverse functionalities, enabling the exploration of a wide chemical space. The example of Compound X demonstrates the potential of this scaffold in developing potent and selective inhibitors of key biological targets, such as the NF-κB signaling pathway, for the treatment of inflammatory diseases and other conditions. The synthetic protocols and biological data presented herein provide a foundation for researchers to further explore the potential of this promising building block in drug discovery.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Oxadiazoles 3.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cross-Coupling Reactions of Bromo-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for palladium-catalyzed cross-coupling reactions involving the bromo group on the oxadiazole ring. The methodologies outlined are essential for the synthesis of highly functionalized oxadiazole derivatives, which are valuable scaffolds in drug discovery and materials science.

Introduction

The 1,3,4-oxadiazole moiety is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the oxadiazole ring through cross-coupling reactions is a powerful strategy for generating molecular diversity and developing novel drug candidates and advanced materials. This document details protocols for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with bromo-oxadiazole substrates.

General Experimental Workflow

The general workflow for the cross-coupling of a bromo-oxadiazole involves the reaction of the bromo-oxadiazole substrate with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent. The specific choice of reagents and reaction conditions is crucial for achieving high yields and purity of the desired product.

General workflow for cross-coupling reactions.

Suzuki Cross-Coupling

The Suzuki coupling is a versatile method for the formation of carbon-carbon bonds between a bromo-oxadiazole and an organoboron compound, typically a boronic acid or its ester.[3][4] This reaction is widely used due to the stability and low toxicity of the boron reagents.[4]

Quantitative Data

| Entry | Bromo-oxadiazole | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 85 | [5] |

| 2 | 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 82 | [5] |

| 3 | 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 85 | [6][7] |

| 4 | 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/H₂O | 100 | 80 | [6] |

Experimental Protocol: Suzuki Coupling of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole with 2-Thiopheneboronic acid

Materials:

-

2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (1.0 mmol)

-

2-Thiopheneboronic acid (2.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Sodium carbonate (Na₂CO₃) (3.0 mmol)

-

Toluene (10 mL)

-

Water (5 mL)

Procedure:

-

To a round-bottom flask, add 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, 2-thiopheneboronic acid, and sodium carbonate.

-

Add toluene and water to the flask.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-